molecular formula C22H32O7 B158998 Cascarillin CAS No. 10118-56-6

Cascarillin

Cat. No. B158998
CAS RN: 10118-56-6
M. Wt: 408.5 g/mol
InChI Key: ZOWKQQIGQBVKSV-BZLLESMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cascarillin is a natural compound found in the bark of the tree Croton eluteria, commonly known as the cascarilla tree. This compound has been used for centuries in traditional medicine, and recent scientific research has shown promising results for its potential use in treating various diseases. In

Scientific Research Applications

Diterpenoids from Cascarilla

Cascarilla, a cheap source of polyfunctionalized diterpenoids, provides cascarillin and other diterpenoids with diverse structural types. The structural diversity in cascarilla clerodanes mainly involves linkage between carbocyclic and heterocyclic moieties, and functionalization at specific core positions. Cascarillin, initially thought to be a gamma-hydroxyaldehyde, is actually a mixture of interconverting gamma-lactols (Fattorusso et al., 2002).

Minor Diterpenoids and Gastric Acid Secretion

Research identified three new diterpenoids from cascarilla and examined cascarilla extract and cascarillin's effects on gastric acid secretion. Cascarillin was found to significantly increase histamine-induced gastric acid secretion, providing a rationale for cascarilla's use in improving digestion (Appendino et al., 2003).

Three Clerodane Diterpenoids

This study isolated three furanoid clerodanes from Croton eluteria Bennett, named cascarillin B, C, and D. Their structures were established through spectroscopic methods, contributing to the understanding of cascarillin's chemical diversity (Vigor et al., 2001).

Structural Analysis of Cascarillin

An X-ray crystal-structure analysis of deacetylcascarillin acetal iodoacetate established the constitution and absolute stereochemistry of cascarillin. This study provided crucial insights into the molecular structure of cascarillin, aiding further research (McEachan et al., 1966).

properties

CAS RN

10118-56-6

Product Name

Cascarillin

Molecular Formula

C22H32O7

Molecular Weight

408.5 g/mol

IUPAC Name

[(2R,3S,4S,4aS,7R,8R,8aR)-4-formyl-4-[(2R)-2-(furan-3-yl)-2-hydroxyethyl]-7,8-dihydroxy-3,8,8a-trimethyl-2,3,4a,5,6,7-hexahydro-1H-naphthalen-2-yl] acetate

InChI

InChI=1S/C22H32O7/c1-13-17(29-14(2)24)10-20(3)18(5-6-19(26)21(20,4)27)22(13,12-23)9-16(25)15-7-8-28-11-15/h7-8,11-13,16-19,25-27H,5-6,9-10H2,1-4H3/t13-,16-,17-,18+,19-,20-,21+,22-/m1/s1

InChI Key

ZOWKQQIGQBVKSV-BZLLESMPSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@]1(C[C@H](C3=COC=C3)O)C=O)CC[C@H]([C@]2(C)O)O)C)OC(=O)C

SMILES

CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C

Canonical SMILES

CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C

melting_point

Mp 203.5 °
203.5°C

Other CAS RN

10118-56-6

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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